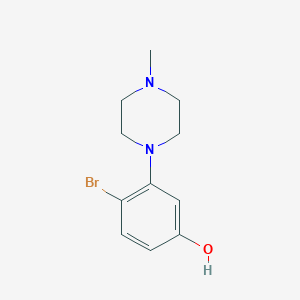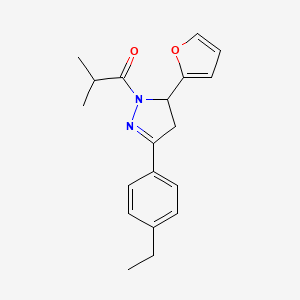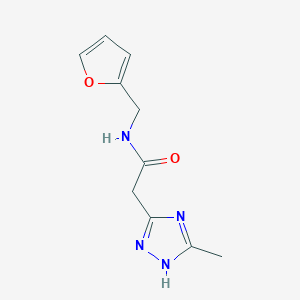![molecular formula C19H20N2OS B2730551 1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone CAS No. 851805-23-7](/img/structure/B2730551.png)
1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Compound A involves the reaction of specific precursors. For instance, the cycloaddition of the von Leusen’s reagent (p-tolylsulfonyl)methyl isocyanide (TosMIC) to α-aroylketene dithioacetals (AKDTAs) results in the formation of 4-aroyl-3-methylsulfanyl-2-tosylpyrroles, which include Compound A . The AKDTAs act as a 3-(methylsulfanyl)-1-aryl-2-propyn-1-one equivalent in this transformation.
Molecular Structure Analysis
Single crystal X-ray diffraction studies reveal the molecular structure of Compound A. It exhibits a pyridopyrimidine scaffold, stabilized primarily by O-H and C-H hydrogen bonds . The arrangement of atoms within the molecule plays a crucial role in its properties and potential applications.
Chemical Reactions Analysis
Compound A’s reactivity properties stem from its functional groups. It can participate in various reactions, including nucleophilic additions and annulation reactions. The presence of alkylsulfanyl groups as good leaving groups allows for subsequent regeneration of the conjugated system after nucleophilic attack .
Aplicaciones Científicas De Investigación
Anti-Helicobacter pylori Agents
Novel structures derived from related scaffolds, particularly those incorporating benzimidazole and sulfanyl groups, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype carbamate, closely related to the specified compound, exhibited low minimal inhibition concentration (MIC) values against a panel of clinically relevant H. pylori strains, including resistant strains, highlighting its potential as a novel anti-H. pylori agent. This suggests that the compound could be explored for its antimicrobial properties against H. pylori and possibly other bacteria (Carcanague et al., 2002).
Reactivity with Ruthenium Carbonyl
Research involving N-heterocyclic carbenes (NHCs) tethered to phosphines and thioethers, similar in structure to the compound of interest, has demonstrated unique reactivity patterns with ruthenium carbonyl. These compounds form edge-bridged disubstituted products and undergo C-H bond activation, leading to novel ligand frameworks. This area of study opens the door to exploring the compound for its potential in catalysis and the formation of metal-organic frameworks (Cabeza et al., 2012).
Biological Activity of Heteroatomic Compounds
The synthesis of new sulfur- and nitrogen-containing derivatives based on thiourea and acetophenone, closely related to the target compound, has revealed compounds with significant antioxidant effects and potential for drug development. These compounds exhibit stabilizing effects on biological membranes and increase mitochondrial membrane potential, suggesting the compound could be valuable in researching new therapeutic agents (Farzaliyev et al., 2020).
Polymer Science Applications
Related compounds have been utilized in the synthesis of novel aromatic polyimides, indicating potential applications in materials science, particularly in the development of polymers with specific thermal and mechanical properties. This suggests that the compound might be explored for its utility in synthesizing new materials with desirable characteristics such as solubility, thermal stability, and specific heat capacity (Butt et al., 2005).
Propiedades
IUPAC Name |
1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-7-9-17(10-8-15)14-23-19-20-11-12-21(19)18(22)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIERRHHNFAKJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2730468.png)
![9-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2730471.png)
![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)
![1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide](/img/structure/B2730474.png)


![2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2730481.png)


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)


